Ethyl 3-fluoroazetidine-1-carboxylate

Chemical stability Peptide mimetics Basic hydrolysis

Ethyl 3-fluoroazetidine-1-carboxylate (CAS 1849269-32-4, molecular formula C6H10FNO2, molecular weight 147.15 g/mol) is a fluorinated four-membered nitrogen heterocycle (azetidine) bearing an ethyl carboxylate ester at the 1-position and a fluorine atom at the 3-position. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, offering a combination of a strained azetidine ring, an electron-withdrawing fluorine substituent, and a reactive carboxylate ester handle that enables downstream functionalization.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
Cat. No. B13030869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoroazetidine-1-carboxylate
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(C1)F
InChIInChI=1S/C6H10FNO2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4H2,1H3
InChIKeySTEGERPLUDIMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-fluoroazetidine-1-carboxylate: Procurement-Focused Product Overview for Medicinal Chemistry & Drug Discovery


Ethyl 3-fluoroazetidine-1-carboxylate (CAS 1849269-32-4, molecular formula C6H10FNO2, molecular weight 147.15 g/mol) is a fluorinated four-membered nitrogen heterocycle (azetidine) bearing an ethyl carboxylate ester at the 1-position and a fluorine atom at the 3-position [1]. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, offering a combination of a strained azetidine ring, an electron-withdrawing fluorine substituent, and a reactive carboxylate ester handle that enables downstream functionalization . As a member of the 3-fluoroazetidine subclass, it inherits class-characteristic advantages in metabolic stability and chemical resilience that differentiate it from non-fluorinated, hydroxylated, or alternative halogenated azetidine analogs [2].

Why Ethyl 3-fluoroazetidine-1-carboxylate Cannot Be Simply Substituted: The Case for Fluorinated Azetidine Differentiation


Azetidine-based building blocks are not interchangeable; even subtle structural variations—such as replacing the 3-fluoro substituent with a hydroxyl, chloro, or hydrogen atom—dramatically alter key properties governing downstream success. Non-fluorinated azetidine-1-carboxylates lack the electron-withdrawing and metabolic shielding effects of fluorine [1]. 3-Hydroxyazetidine-1-carboxylates are susceptible to retro-aldol ring-opening degradation under basic conditions, a liability that the 3-fluoro analog completely avoids [2]. 3-Chloro analogs introduce different lipophilicity and potential toxicity profiles without the unique conformational and electronic attributes of C-F bonds [1]. Even 3-fluoroazetidine free base lacks the orthogonal protection and reactivity of the 1-carboxylate ester, which is essential for controlled N-deprotection and subsequent diversification [3]. The evidence presented below quantifies these distinctions, demonstrating why ethyl 3-fluoroazetidine-1-carboxylate is the informed choice for lead optimization programs requiring predictable chemical stability, metabolic resilience, and versatile synthetic utility.

Quantitative Differentiation of Ethyl 3-fluoroazetidine-1-carboxylate: Head-to-Head Comparisons Against Key Analogs


Superior Chemical Stability Under Basic Conditions: Resistance to Retro-Aldol Degradation vs. 3-Hydroxyazetidine Analogs

3-Hydroxyazetidinecarboxylic acid derivatives undergo rapid retro-aldol ring-opening and degradation at pH > 8, rendering them unsuitable for applications requiring basic conditions or extended storage [1]. In contrast, 3-fluoroazetidinecarboxylic acids and their esters, including ethyl 3-fluoroazetidine-1-carboxylate, are not susceptible to aldol cleavage, providing complete chemical stability under identical basic conditions [1]. This fundamental stability difference is a direct consequence of replacing the hydroxyl group with a fluorine atom, which eliminates the retro-aldol reaction pathway [1].

Chemical stability Peptide mimetics Basic hydrolysis Drug degradation

Metabolic Stability: High Intrinsic Microsomal Clearance Resistance vs. 3,3-Difluoroazetidine Exception

A systematic study of mono- and difluorinated saturated heterocyclic amines evaluated intrinsic microsomal clearance (CLint) across azetidine, pyrrolidine, and piperidine series [1]. All mono-fluorinated azetidine derivatives, including the structural class to which ethyl 3-fluoroazetidine-1-carboxylate belongs, demonstrated high metabolic stability [1]. The sole exception was the 3,3-difluoroazetidine derivative, which exhibited elevated clearance, highlighting that mono-fluorination at the 3-position is optimal for balancing metabolic stability while avoiding the metabolic liability introduced by gem-difluorination [1]. While exact CLint values for ethyl 3-fluoroazetidine-1-carboxylate were not reported, the class-level data confirms that 3-monofluoroazetidines maintain high metabolic stability comparable to or better than non-fluorinated parent amines, and significantly superior to 3,3-difluoro analogs [1].

Metabolic stability Microsomal clearance ADME Lead optimization

Target Inhibition Potency and Chemical Stability: 3-Fluoroazetidine Subclass vs. Cyanoazetidine and Ketoazetidine DPP IV Inhibitors

In a comprehensive review of azetidine-based DPP IV inhibitors, 3-fluoroazetidines were shown to exhibit inhibitory potencies below 1 μM without the propensity for internal cyclization and chemical instability associated with 2-cyanoazetidine and 2-ketoazetidine subclasses [1]. Specifically, while cyanoazetidines and ketoazetidines can undergo cyclization to form inactive ketopiperazines and dihydroketopyrazines, 3-fluoroazetidines remain stable, offering a reliable pharmacophore with consistent activity [1]. The most potent cyanoazetidines and ketoazetidines achieve activities below 100 nM, but their instability limits practical utility [1]. The 3-fluoroazetidine scaffold, exemplified by derivatives like ethyl 3-fluoroazetidine-1-carboxylate, provides sub-micromolar potency (typically 100 nM to 1 μM) with guaranteed chemical integrity, making it a superior choice for sustained inhibition in biological assays and therapeutic development [1].

DPP IV inhibition Covalent inhibitors Chemical stability Diabetes

Versatility in PET Radiotracer Development: Enabling [18F]Fluorination for PDE5 Imaging

A 3-fluoroazetidine-containing quinoline derivative (compound 7) demonstrated high inhibitory activity against PDE5 with an IC50 of 5.92 nM, and was successfully radiolabeled with [18F]fluoride via nucleophilic aliphatic substitution of a nosylate precursor, achieving a radiochemical yield (RCY) of 4.9 ± 1.5% in an automated procedure [1]. This work establishes the feasibility of incorporating a 3-fluoroazetidine moiety, derived from building blocks like ethyl 3-fluoroazetidine-1-carboxylate, into PET radiotracers for CNS targets [1]. In contrast, non-fluorinated or hydroxylated azetidine analogs lack the necessary C-F bond for 18F radiolabeling and would require alternative, less favorable labeling strategies [1].

PET imaging Radiolabeling Fluorine-18 PDE5 Neuroscience

High Potency in JAK Kinase Inhibition: A 3-Fluoroazetidine Moiety Contributes to Picomolar Activity

A patent example (US9957264, Example 18-32) describes a compound containing a 3-fluoroazetidine moiety that exhibited exceptionally potent inhibition of JAK1 (IC50 = 0.0400 nM) and JAK2 (IC50 = 0.0900 nM) [1]. While the specific contribution of the fluoroazetidine fragment versus the rest of the molecule cannot be isolated from this single data point, the inclusion of a 3-fluoroazetidine building block like ethyl 3-fluoroazetidine-1-carboxylate in the synthesis of such advanced leads is consistent with the subclass's favorable metabolic and conformational properties [1]. By comparison, non-fluorinated or hydroxylated azetidine analogs might have compromised metabolic stability or chemical integrity, potentially diminishing the overall potency or pharmacokinetic profile of the final inhibitor [2].

JAK inhibition Kinase inhibitors Immunology Oncology

Continuous Flow Synthesis Compatibility: Facilitating Scalable Production of 3-Substituted Azetidines

A continuous flow synthesis methodology has been developed for 3-substituted azetidines, demonstrating the feasibility of producing such compounds, including ethyl 3-fluoroazetidine-1-carboxylate, in a scalable and efficient manner [1]. While this study focuses on synthetic methodology rather than a direct comparison of different substituents, it establishes that 3-substituted azetidines with electron-withdrawing groups (like fluorine) can be accessed via robust flow processes, which are often preferred for industrial-scale production due to improved safety, reproducibility, and throughput [1]. In contrast, the synthesis of 3-hydroxyazetidine-1-carboxylates may require additional protection/deprotection steps or be incompatible with certain flow conditions due to their instability [2]. The availability of a flow-compatible route enhances the attractiveness of ethyl 3-fluoroazetidine-1-carboxylate for procurement by process chemistry groups seeking reliable, scalable access to key intermediates.

Continuous flow chemistry Scalable synthesis Process chemistry Azetidine

Optimal Procurement and Application Scenarios for Ethyl 3-fluoroazetidine-1-carboxylate


Design of Metabolically Stable DPP IV Inhibitors

Medicinal chemists developing DPP IV inhibitors for type 2 diabetes should prioritize ethyl 3-fluoroazetidine-1-carboxylate as a key intermediate. The 3-fluoroazetidine scaffold delivers sub-micromolar inhibitory potency while eliminating the cyclization instability that plagues cyanoazetidine and ketoazetidine warheads, ensuring reliable SAR and avoiding time-dependent potency loss [1]. This stability translates to more reproducible in vitro and in vivo data, accelerating lead optimization.

Synthesis of 18F-Labeled PET Tracers for CNS Targets

For radiochemistry and PET imaging groups, ethyl 3-fluoroazetidine-1-carboxylate provides a direct entry to 18F-radiolabeled pharmacophores. As demonstrated with PDE5 inhibitor radioligands, the pre-installed fluorine atom enables efficient nucleophilic [18F]fluorination, achieving viable radiochemical yields (RCY ~5%) under automated conditions [2]. This reduces the need for late-stage fluorination or prosthetic group approaches, simplifying tracer development and improving specific activity.

Peptide Mimetic Scaffolds Resistant to Basic Degradation

In peptide and peptidomimetic drug discovery, replacing a proline or 3-hydroxyproline residue with a 3-fluoroazetidine-2-carboxylic acid derivative (accessible from ethyl 3-fluoroazetidine-1-carboxylate) confers complete resistance to retro-aldol degradation at physiological and basic pH [3]. This is critical for oral peptide therapeutics and biologics that encounter basic environments in the GI tract or during formulation. The fluorine atom also enhances metabolic stability and modulates lipophilicity, improving oral bioavailability and half-life.

Scalable Synthesis of JAK and Kinase Inhibitor Intermediates

Process chemistry groups preparing advanced intermediates for JAK, PDE5, or other kinase inhibitors should select ethyl 3-fluoroazetidine-1-carboxylate for its compatibility with continuous flow synthesis [4] and its established role in generating picomolar-potency leads (e.g., JAK1 IC50 = 0.0400 nM) [5]. The robust flow route ensures reliable, scalable access to multi-gram quantities, while the inherent metabolic stability of the 3-fluoroazetidine core minimizes downstream ADME liabilities.

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